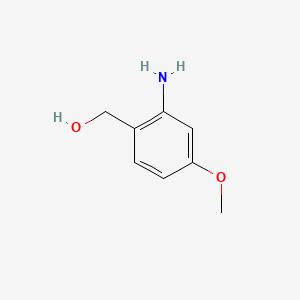
FURA PE-3 POTASSIUM SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FURA PE-3 POTASSIUM SALT is a fluorescent cell impermeable probe for Ca2+. This compound has less compartmentalization and leakage when compared to other probes . It is used in the research of vasoconstriction, specifically in intrapulmonary arteries (IPA) and mesenteric resistance arteries (MA) .
Molecular Structure Analysis
The empirical formula of this compound is C37H33K6N5O17 . The molecular weight is 1054.27 .Physical and Chemical Properties Analysis
This compound is an off-white solid . It has similar applications and fluorescent properties as Fura-2 and is retained intracellularly longer than Fura-2 .Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for FURA PE-3 Potassium Salt involves the reaction of 1,2-bis(o-aminophenoxy)ethane (FURA) with potassium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "1,2-bis(o-aminophenoxy)ethane (FURA)", "Potassium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve FURA in the suitable solvent", "Add potassium hydroxide to the solution and stir", "Heat the mixture to reflux for several hours", "Allow the mixture to cool and filter off any precipitated solids", "Wash the precipitate with water and dry it to obtain FURA PE-3 Potassium Salt" ] } | |
Numéro CAS |
172890-83-4 |
Formule moléculaire |
C37H39K4N5O17 |
Poids moléculaire |
982.13 |
Nom IUPAC |
2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-[3-[4-(carboxymethyl)piperazin-1-yl]-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid;potassium |
InChI |
InChI=1S/C37H39N5O17.4K/c43-30(40-7-5-39(6-8-40)16-31(44)45)4-2-21-1-3-23(41(17-32(46)47)18-33(48)49)26(11-21)56-9-10-57-27-12-22-13-28(36-38-15-29(59-36)37(54)55)58-25(22)14-24(27)42(19-34(50)51)20-35(52)53;;;;/h1,3,11-15H,2,4-10,16-20H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55);;;; |
Clé InChI |
INBYKMUUHJTRFC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)O)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)O)CC(=O)O)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)O)N(CC(=O)O)CC(=O)O.[K].[K].[K].[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


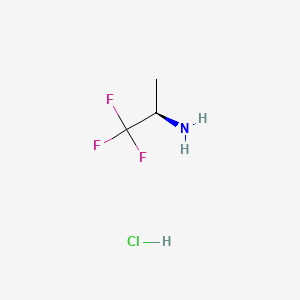
![5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B573327.png)
![tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B573328.png)
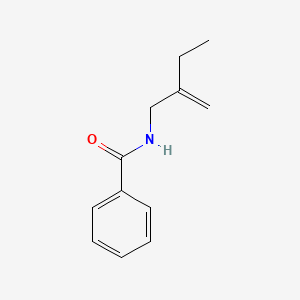
![2-[4-(2-Furyl)-3-thienyl]furan](/img/structure/B573333.png)
![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)
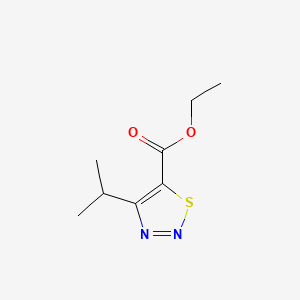
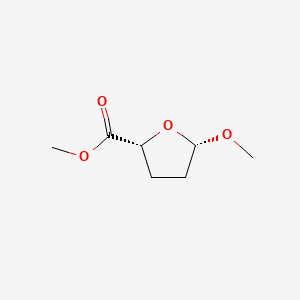
![Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B573339.png)

